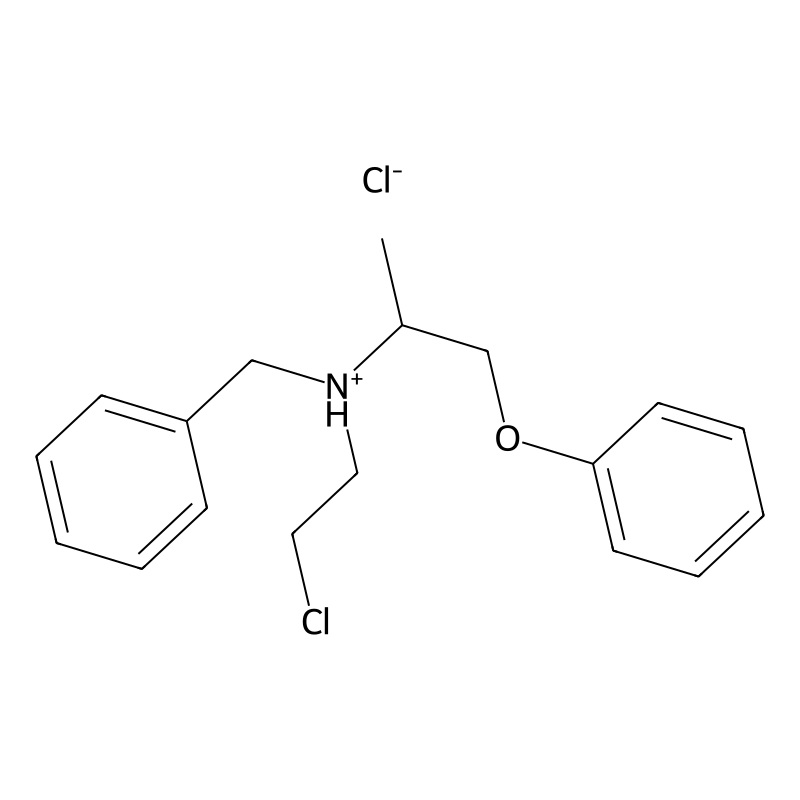

Phenoxybenzamine Hydrochloride

C18H23Cl2NO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H23Cl2NO

Molecular Weight

InChI

InChI Key

SMILES

solubility

less than 0.1 mg/mL at 65.3 °F (NTP, 1992)

Synonyms

Canonical SMILES

Phenoxybenzamine hydrochloride (CAS 63-92-3) is a haloalkylamine derivative and a potent, non-selective, irreversible α-adrenergic antagonist [1]. Unlike standard competitive blockers, it undergoes in vivo cyclization to form a highly reactive ethyleniminium intermediate, which covalently alkylates α-adrenergic receptors [2]. This mechanism results in a profound, long-lasting receptor blockade that cannot be overcome by endogenous catecholamine surges. Procured primarily as the stable hydrochloride salt, it offers an aqueous solubility of approximately 40 mg/mL, making it highly suitable for parenteral formulations and controlled in vivo pharmacological studies where sustained sympathetic attenuation is required [2].

Substituting phenoxybenzamine hydrochloride with reversible α-antagonists (such as phentolamine or prazosin) or its own free base form critically compromises experimental and formulation outcomes[1]. Reversible antagonists establish an equilibrium that can be displaced by high concentrations of agonists, failing to provide the absolute blockade required in extreme catecholamine-surge models. Furthermore, reversible agents require frequent redosing or continuous infusion due to their short half-lives [1]. Materially, substituting the hydrochloride salt with the phenoxybenzamine free base introduces severe processability issues; the free base is practically insoluble in aqueous media and exhibits poor shelf stability, whereas the HCl salt is optimized for stable aqueous dosing and reproducible pharmacokinetics [2].

Duration of Action and Receptor Recovery

Phenoxybenzamine hydrochloride provides an exceptionally prolonged duration of action due to its covalent binding mechanism. In comparative in vivo studies, a single dose of phenoxybenzamine maintains α-adrenergic blockade for 3 to 4 days, with a receptor recovery half-life of approximately 24 hours, as recovery depends entirely on the de novo synthesis of new receptors [1]. In stark contrast, the competitive antagonist phentolamine exhibits a short duration of action, typically lasting only 4 hours post-injection [2]. This quantitative difference in target engagement makes phenoxybenzamine the mandatory choice for long-term sympathetic blockade models.

| Evidence Dimension | Duration of effective receptor blockade |

| Target Compound Data | 3 to 4 days (24-hour receptor recovery half-life) |

| Comparator Or Baseline | Phentolamine: ~4 hours |

| Quantified Difference | >18-fold longer duration of continuous blockade |

| Conditions | Single systemic administration in in vivo models |

Eliminates the need for continuous infusion pumps in long-term animal studies and ensures stable blockade overnight.

Aqueous Solubility and Formulation Suitability

The selection of the hydrochloride salt over the phenoxybenzamine free base is primarily driven by formulation processability and solubility. Phenoxybenzamine hydrochloride demonstrates an aqueous solubility of approximately 40 mg/mL at 25°C, allowing for direct dissolution in standard parenteral vehicles[1]. Conversely, the free base is practically insoluble in water, requiring complex lipid or organic solvent systems that can introduce confounding variables in biological assays [2]. The HCl salt also provides superior chemical stability when stored below 25°C in mildly acidic to neutral solutions.

| Evidence Dimension | Aqueous solubility at 25°C |

| Target Compound Data | ~40 mg/mL |

| Comparator Or Baseline | Phenoxybenzamine Free Base: Insoluble in water |

| Quantified Difference | Absolute solubility advantage enabling aqueous formulation |

| Conditions | Standard aqueous media at 25°C |

Critical for researchers and formulators requiring reproducible, solvent-free aqueous dosing for intravenous or in vitro applications.

Resistance to Agonist Displacement

In environments with massive catecholamine release, competitive antagonists like prazosin or phentolamine can be displaced from the receptor, leading to breakthrough sympathetic surges. Phenoxybenzamine hydrochloride, however, forms a permanent covalent bond with the sulfhydryl, phosphate, amino, and carboxyl groups of the α-adrenergic receptors [1]. Once the reactive ethyleniminium intermediate binds, the maximum contractile response to norepinephrine is permanently depressed, effectively reducing the functional receptor reserve to zero. This irreversible mechanism ensures that even extreme endogenous agonist concentrations cannot overcome the blockade [2].

| Evidence Dimension | Susceptibility to agonist displacement |

| Target Compound Data | 0% displacement (irreversible covalent bond) |

| Comparator Or Baseline | Prazosin/Phentolamine: High susceptibility (competitive equilibrium) |

| Quantified Difference | Complete prevention of breakthrough activation regardless of agonist concentration |

| Conditions | High-concentration norepinephrine/epinephrine challenge assays |

Essential for procurement in models of pheochromocytoma or severe autonomic dysreflexia where competitive blockers fail to protect against hypertensive crises.

In Vivo Pheochromocytoma and Catecholamine-Surge Models

Due to its irreversible covalent binding and resistance to agonist displacement, phenoxybenzamine hydrochloride is the benchmark material for models simulating pheochromocytoma. It provides absolute protection against massive, unpredictable catecholamine surges that would otherwise overwhelm competitive antagonists like prazosin or phentolamine [1].

Receptor Turnover and Reserve Quantification Assays

Phenoxybenzamine hydrochloride is uniquely suited for pharmacological studies measuring receptor synthesis rates. By permanently inactivating the existing pool of α-adrenergic receptors, researchers can accurately quantify the de novo synthesis of receptors by measuring the 24-hour recovery half-life, a methodology impossible with reversible agents [2].

Parenteral Formulation Development for Hemodynamic Research

The compound's high aqueous solubility (~40 mg/mL) as a hydrochloride salt makes it the preferred precursor for developing intravenous formulations used in cardiopulmonary bypass and hemodynamic research. It allows for stable, solvent-free dosing that avoids the toxicity and confounding effects associated with the organic solvents required for the free base [3].

References

- [1] The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants, and antipsychotics for the human α1A, α1B, and α1D‐adrenoceptors. PMC, 2020.

- [2] Phenoxybenzamine Is Neuroprotective in a Rat Model of Severe Traumatic Brain Injury. NIH, 2014.

- [3] Dibenzyline: Uses, Side Effects & Dosage. Healio, 2025.

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types